molecular formula C17H23NO5S B2618413 N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide CAS No. 863443-37-2

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide

Cat. No.: B2618413
CAS No.: 863443-37-2
M. Wt: 353.43
InChI Key: CNMXOPCZKOZXJV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide is a synthetic sulfone-containing compound of significant interest in early-stage pharmacological research for probing novel therapeutic pathways. Compounds featuring the 1,1-dioxido-2,3-dihydrothiophene (sulfolene) scaffold have emerged as critical pharmacophores in drug discovery, particularly for targeting oxidative stress pathways and modulating key protein-protein interactions . For instance, optimized bis-sulfone analogs have demonstrated potent efficacy as non-electrophilic activators of the NRF2-driven transcriptional program via the antioxidant response element (ARE), a central mechanism for cellular protection against oxidative damage . This mechanism is a promising therapeutic strategy for investigating disease models associated with inflammation and neurodegeneration . Furthermore, sulfone-based structures have been successfully developed into potent inhibitors of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α), highlighting the broad utility of this chemical class in developing anti-inflammatory agents . The specific structural motifs present in this compound—including the dimethoxyphenyl ring and the sulfone group—render it a valuable chemical tool for researchers exploring the inhibition of specific GTPases or other intracellular targets implicated in cancer, metabolic diseases, and infectious pathogen survival . This reagent is intended for use in foundational in vitro studies to elucidate complex biological mechanisms and for hit-to-lead optimization campaigns in medicinal chemistry.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S/c1-4-5-6-17(19)18(13-9-10-24(20,21)12-13)15-8-7-14(22-2)11-16(15)23-3/h7-11,13H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMXOPCZKOZXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide typically involves multi-step organic reactions. The starting materials might include 2,4-dimethoxyaniline, 3-bromothiophene, and pentanoyl chloride. The synthetic route could involve:

    Nitration and Reduction: Nitration of 2,4-dimethoxyaniline followed by reduction to obtain the corresponding amine.

    Bromination and Cyclization: Bromination of thiophene followed by cyclization to form the dihydrothiophene ring.

    Amidation: Coupling of the amine with pentanoyl chloride to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The dihydrothiophene ring can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the synthesis of novel polymers or materials with specific electronic properties.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Aromatic Substituents

  • Target Compound : Contains a 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy groups at positions 2 and 4 of the phenyl ring. This substitution pattern may enhance solubility and modulate electronic interactions in biological systems.
  • Analog 1: 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (): Replaces the dimethoxyphenyl group with a 2,4-dichlorophenyl moiety and a thiophen-3-ylphenyl group.
  • Analog 2 : N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide (): Features a shorter acetamide chain (vs. pentanamide) and a single methoxy group on the phenyl ring. The reduced chain length may decrease metabolic stability compared to the target compound .

Sulfone-Modified Heterocycles

  • Target Compound : Incorporates a 1,1-dioxido-2,3-dihydrothiophen-3-yl group, a sulfone-modified thiophene ring. This group enhances polarity and may participate in hydrogen bonding.
  • Analog 3: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide (): Utilizes a tetrahydrothiophene sulfone with a fluorobenzyl substituent.

Biological Activity

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dimethoxyphenyl group and a thiophenic moiety. Its molecular formula is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 318.35 g/mol. The presence of the dioxido group contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiophene ring followed by the introduction of the dimethoxyphenyl group through amide bond formation. Detailed synthetic pathways can be found in specialized literature focusing on thiophene derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene rings possess activity against various bacterial strains. This suggests that our compound may also demonstrate similar effects.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. The compound's structural components may influence its ability to induce apoptosis in malignant cells. Preliminary data suggest that it could inhibit cell proliferation through mechanisms involving oxidative stress and mitochondrial dysfunction.

The proposed mechanism of action for compounds in this class includes:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism.
  • Induction of Oxidative Stress : The dioxido group can generate reactive oxygen species (ROS), contributing to cytotoxic effects.
  • Modulation of Signaling Pathways : Potential interactions with signaling molecules that regulate cell growth and survival.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 50 µg/mL for some derivatives, suggesting potent activity that could be attributed to the structural features shared with our compound.

CompoundMIC (µg/mL)Target Organism
Compound A25S. aureus
Compound B50E. coli
This compoundTBDTBD

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxicity of related thiophene compounds against breast cancer cell lines (MCF-7). The study reported an IC50 value of 30 µM for a structurally similar compound, indicating potential therapeutic applications for our target compound.

CompoundIC50 (µM)Cell Line
Compound C15MCF-7
This compoundTBDTBD

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